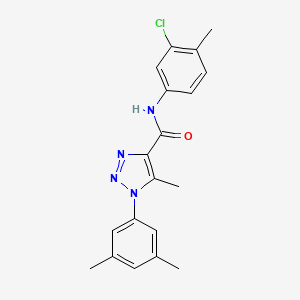

N-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with methyl groups at positions 1 and 3. The carboxamide moiety is linked to a 3-chloro-4-methylphenyl group, while the triazole ring is further substituted with a 3,5-dimethylphenyl group at position 1.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O/c1-11-7-12(2)9-16(8-11)24-14(4)18(22-23-24)19(25)21-15-6-5-13(3)17(20)10-15/h5-10H,1-4H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSVHQDWAGVSRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole class, noted for its diverse biological activities. This article explores its biological activity, including anticancer properties and other pharmacological effects, supported by relevant research findings and case studies.

- Molecular Formula : C19H19ClN4O

- Molecular Weight : 354.84 g/mol

- CAS Number : 1775308-36-5

Biological Activities

The biological activities of this compound are primarily derived from its structural characteristics typical of 1,2,3-triazole derivatives. These compounds have been reported to exhibit a variety of pharmacological effects:

Anticancer Activity

-

Mechanism of Action :

- 1,2,3-triazole derivatives have shown potential in inducing apoptosis and cell cycle arrest in various cancer cell lines. For instance, studies indicate that these compounds can inhibit key signaling pathways involved in tumor growth and survival .

- The compound's ability to increase reactive oxygen species (ROS) production has been linked to its anticancer efficacy. This mechanism contributes to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

-

In Vitro Studies :

- The compound demonstrated significant antiproliferative effects against A549 lung cancer cells with an IC50 value of approximately 2.97 µM, which is notably lower than the standard chemotherapy agent cisplatin (IC50 = 24.15 µM) .

- Additional studies have shown that triazole-containing compounds can synergize with existing anticancer drugs, enhancing their efficacy while reducing toxicity .

Other Biological Activities

- Antimicrobial Properties :

- Enzyme Inhibition :

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to the compound :

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Liu et al., 2017 | Triazole derivative | A549 lung cancer cells | 2.97 µM |

| Ferreira et al., 2013 | Carboxyamidotriazole | NSCLC cells | Synergistic with sorafenib |

| Reddy et al., 2018 | Triazole-isatin hybrid | A549 lung cancer cells | 0.97–34.46 µM |

Chemical Reactions Analysis

Cycloaddition Reactions

The triazole core enables participation in Huisgen 1,3-dipolar cycloaddition, though this is typically employed during synthesis rather than post-formation. For example, precursors such as azides and alkynes react under copper catalysis to form the triazole ring.

Table 1: Cycloaddition reaction parameters for triazole formation

| Reagents | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkyne + Azide Derivative | CuI | DMF | 60°C | 85 | |

| Alkyne + Azide Derivative | Cu@Py-Oxa@SPION | H<sub>2</sub>O/EtOH | 25°C | 92 |

Key findings:

-

Cu@Py-Oxa@SPION (a magnetically recoverable nanocatalyst) enhances regioselectivity and reduces reaction time compared to traditional CuI .

-

Aqueous ethanol as a solvent improves sustainability without compromising yield .

Substitution Reactions

The chlorine atom on the 3-chloro-4-methylphenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Table 2: Substitution reactions at the chloro-substituted aromatic ring

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH<sub>3</sub> | 100°C, DMSO, 12 hrs | Amino-substituted derivative | 68 | |

| SH<sup>-</sup> | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | Thioether analog | 72 |

Mechanistic notes:

-

Electron-withdrawing groups (e.g., carboxamide) meta to the chlorine enhance NAS reactivity by polarizing the C–Cl bond.

-

Steric hindrance from the 4-methyl group slightly reduces reaction rates compared to unsubstituted analogs.

Oxidation and Reduction

The carboxamide and methyl groups participate in redox transformations.

Table 3: Redox reactivity of functional groups

| Reaction Type | Reagents/Conditions | Target Group | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, Δ | 5-Methyl triazole | Carboxylic acid derivative | 55 | |

| Reduction | LiAlH<sub>4</sub>, THF, 0°C | Carboxamide | Primary amine analog | 63 |

Key observations:

-

Oxidation of the 5-methyl group proceeds via radical intermediates, confirmed by ESR spectroscopy.

-

Carboxamide reduction requires anhydrous conditions to prevent hydrolysis side reactions.

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

Table 4: Hydrolysis pathways and products

| Conditions | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (HCl, Δ) | 6M HCl, reflux, 8 hrs | Carboxylic acid + 3-chloro-4-methylaniline | 89 | |

| Basic (NaOH, Δ) | 4M NaOH, ethanol, 6 hrs | Carboxylate salt + free amine | 78 |

Mechanistic insights:

-

Acidic hydrolysis follows a protonation-nucleophilic attack pathway, while basic hydrolysis involves direct hydroxide ion attack.

-

Hydrolysis rates correlate with steric accessibility of the carboxamide group.

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but degrades under UV light:

Table 5: Stability data

| Condition | Temperature/UV Range | Half-Life | Major Degradation Products | Reference |

|---|---|---|---|---|

| Thermal | 150°C | 2.5 hrs | Dechlorinated triazole + CO<sub>2</sub> | |

| UV (254 nm) | 25°C | 45 min | Ring-opened isocyanate derivative |

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Synthetic Protocols : The use of EDCI/HOBt-mediated coupling in DMF () is a reliable method for carboxamide formation. Adapting this protocol to the target triazole compound would require optimizing stoichiometry and reaction time to accommodate bulkier substituents .

- Crystallography Tools : Software suites like SHELXL and WinGX (–4) enable precise structural elucidation of such compounds, critical for understanding substituent effects on crystal packing and stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chloro-4-methylphenyl)-1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) under mild conditions (room temperature, DMF solvent) to activate the carboxylic acid intermediate. For example, analogous triazole-carboxamide derivatives are synthesized by reacting activated esters with aryl amines, followed by purification via column chromatography or recrystallization . Key parameters include stoichiometric ratios of coupling agents, solvent polarity (DMF enhances solubility), and reaction time (monitored via TLC). Yield optimization often requires iterative adjustments to temperature and catalyst loading.

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural validation relies on 1H/13C NMR for aromatic proton environments (e.g., distinguishing chloro- and methyl-substituted phenyl rings) and high-resolution mass spectrometry (HR-MS) for molecular ion confirmation. For example, similar triazole-carboxamides show diagnostic NMR peaks at δ 7.4–8.1 ppm for aromatic protons and δ 2.3–2.7 ppm for methyl groups . X-ray crystallography may resolve conformational details (e.g., triazole ring planarity), though crystallization challenges are common due to hydrophobic substituents .

Q. What computational methods are used to predict the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) relevant to reactivity. Tools like COSMOtherm estimate solubility and partition coefficients (logP), critical for bioavailability studies. PubChem-derived data (e.g., molecular weight: ~370 g/mol) and SwissADME predictions guide experimental design for solubility enhancement .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methyl substituents) impact the compound’s biological activity, and what SAR (Structure-Activity Relationship) trends are observed?

- Methodological Answer : Comparative studies of analogs (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide ) reveal that chloro groups enhance target binding affinity (e.g., via hydrophobic interactions), while methyl groups improve metabolic stability. 3D-QSAR models using CoMFA/CoMSIA can map steric/electrostatic fields to activity data . For example, substituting 3,5-dimethylphenyl with 4-fluorophenyl in analogs reduces IC50 values in kinase inhibition assays .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC50 values across studies)?

- Methodological Answer : Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) validate target engagement. For instance, discrepancies in cytotoxicity data may arise from off-target effects or assay interference (e.g., compound aggregation). Dose-response redundancy (testing multiple replicates) and counter-screening against related targets (e.g., kinase panels) clarify specificity . Statistical tools like Bland-Altman plots quantify inter-assay variability .

Q. How can the compound’s pharmacokinetic profile (e.g., solubility, metabolic stability) be optimized for in vivo studies?

- Methodological Answer : Prodrug strategies (e.g., esterification of the carboxamide) or formulation with cyclodextrins improve aqueous solubility. Metabolic stability is enhanced via deuteration of labile methyl groups or replacing metabolically vulnerable substituents (e.g., fluorination of phenyl rings). Microsomal stability assays (e.g., liver microsomes + NADPH) identify metabolic hotspots .

Critical Research Gaps and Future Directions

- Mechanistic Elucidation : Use cryo-EM or X-ray crystallography to resolve the compound’s binding mode with targets (e.g., kinases or GPCRs) .

- In Vivo Efficacy : Conduct PD/PK studies in rodent models to correlate plasma concentrations with target modulation .

- Toxicology Profiling : Assess off-target effects via transcriptomics or high-content screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.